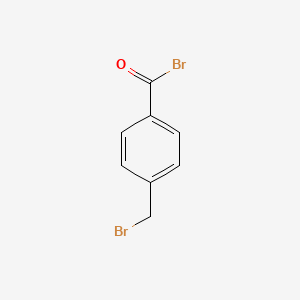

4-Bromomethyl benzoyl bromide

Description

Properties

IUPAC Name |

4-(bromomethyl)benzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYGJYAPDGKPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405113 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-07-3 | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromomethyl benzoyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Chemical Architecture & Reactivity Matrix

4-Bromomethyl benzoyl bromide (CAS 876-07-3) represents a specialized class of bifunctional electrophiles critical to modern ligand engineering. Unlike simple alkyl halides or acid chlorides, this compound offers two distinct reactive sites with orthogonal reactivity profiles: a "hard" acyl bromide and a "soft" benzylic bromide.

This guide details the technical specifications, mechanistic applications, and handling protocols for utilizing this scaffold in high-precision organic synthesis, specifically within the context of PROTAC® linker design and fragment-based drug discovery (FBDD) .

The utility of 4-bromomethyl benzoyl bromide lies in the electronic differentiation between its two electrophilic centers. Understanding this dichotomy is essential for preventing polymerization and ensuring chemoselective functionalization.

Electrophilic Dual-Core Analysis

| Feature | Site A: Acyl Bromide (-COBr) | Site B: Benzylic Bromide (-CH2Br) |

| Electronic Nature | Hard Electrophile (High charge density) | Soft Electrophile (Polarizable orbital) |

| Primary Reactivity | Nucleophilic Acyl Substitution ( | Bimolecular Nucleophilic Substitution ( |

| Kinetic Profile | Fast, exothermic (reacts at < 0°C) | Moderate, requires thermal activation (> 25°C) |

| Target Nucleophiles | Primary/Secondary Amines, Alcohols | Thiols, Secondary Amines, Carbanions |

| Leaving Group | Bromide ( | Bromide ( |

| Hydrolytic Stability | Extremely Low (Rapid hydrolysis to acid) | Moderate (Slow hydrolysis to alcohol) |

The Chemoselectivity Window

The acyl bromide is significantly more reactive than the benzylic bromide. This kinetic difference creates a "Chemoselectivity Window" allowing researchers to functionalize the carbonyl group quantitatively while leaving the alkyl bromide intact for subsequent steps.

-

Critical Control Parameter: Temperature.[1][2][3] At -78°C to -10°C, the acyl bromide reacts exclusively. Above 25°C, or in the presence of excess strong base, the benzylic bromide begins to react, leading to oligomerization.

Part 2: Strategic Applications in Drug Discovery

PROTAC® Linker Synthesis

In Proteolysis Targeting Chimera (PROTAC) design, the linker's rigidity and length define the ternary complex's stability. 4-Bromomethyl benzoyl bromide serves as a rigid aromatic connector .

-

Mechanism: The benzoyl group attaches to the E3 ligase ligand (or warhead) via a stable amide bond. The pendant bromomethyl group then serves as a "click-ready" electrophile to attach the flexible PEG or alkyl chain linker via

displacement. -

Advantage: Introduces a phenyl ring that can engage in

stacking interactions within the protein binding pocket, potentially improving potency (Cooperativity,

Covalent Warhead Installation

For Targeted Covalent Inhibitors (TCIs), the benzylic bromide can act as a mild alkylating warhead targeting non-catalytic cysteines, although acrylamides are more common. More frequently, it is used to synthesize cysteine-reactive probes by converting the acyl bromide to an amide and displacing the benzylic bromide with a fluorophore or biotin tag.

Part 3: Advanced Synthetic Protocol

Workflow: Sequential Chemoselective Functionalization

Objective: To synthesize a functionalized linker intermediate by reacting the acyl bromide with an amine (Anchor) while preserving the benzylic bromide for Step 2.

Reagents:

-

Substrate: 4-Bromomethyl benzoyl bromide (1.0 equiv)

-

Nucleophile 1: Primary Amine (e.g., Lenalidomide derivative) (0.95 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-Bromomethyl benzoyl bromide and dissolve in anhydrous DCM (0.1 M).

-

Cryogenic Cooling: Cool the solution to -20°C using a cryostat or acetone/dry ice bath. Note: Acyl bromides are more reactive than chlorides; strict low temperature is required.

-

Controlled Addition: Dissolve the Primary Amine and DIPEA in DCM. Add this mixture dropwise over 30 minutes to the electrophile solution.

-

Why? Slow addition prevents local concentration spikes that could trigger the benzylic bromide reaction.

-

-

Reaction Monitoring: Stir at -20°C for 1 hour. Monitor via TLC (Hexane/EtOAc).[4] The acyl bromide spot should disappear; the benzylic bromide moiety remains stable (verified by NMR if needed).

-

Quench & Workup: Quench with cold 1M HCl (rapidly converts unreacted acyl bromide to acid, which is easily separated). Wash organic layer with brine, dry over

. -

Result: The crude product contains the amide-linked benzylic bromide, ready for Step 2 (

with a thiol or secondary amine).

Part 4: Visualization of Reaction Logic

The following diagram illustrates the bifurcation of reactivity based on nucleophile choice and conditions.

Caption: Chemoselective pathways. Pathway A (Top) is the preferred route for linker synthesis, utilizing kinetic control to preserve the alkyl bromide for Step 2.

Part 5: Safety, Stability & Handling (HSE)

Hazard Class: Corrosive (Skin/Eye Damage 1), Lachrymator. Signal Word: DANGER.

-

Lachrymatory Warning: This compound releases irritating vapors that cause severe eye tearing and respiratory distress.[5] Always handle in a functioning fume hood.

-

Moisture Sensitivity: The acyl bromide hydrolyzes rapidly in moist air to release Hydrogen Bromide (HBr) gas, which fumes.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Desiccate if possible.

-

Visual Check: If the white solid has turned yellow or sticky liquid, significant hydrolysis has occurred.

-

-

Quenching Spills: Do not simply wipe with water.

-

Protocol: Cover spill with solid Sodium Bicarbonate (

) or Calcium Carbonate to neutralize the acid generated. Then, carefully wipe with a solvent-dampened pad.

-

Part 6: Analytical Characterization

To validate the integrity of the reagent before use, look for these signatures:

-

NMR (CDCl

-

4.50 ppm (s, 2H): Benzylic

- 7.50 ppm (d, 2H): Aromatic protons meta to carbonyl.

-

8.05 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded by

-

4.50 ppm (s, 2H): Benzylic

-

IR Spectroscopy:

-

1780 cm

-

1780 cm

-

Mass Spectrometry:

-

Expect characteristic isotope pattern for two bromine atoms (

) in a 1:2:1 ratio (M, M+2, M+4).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68527, 4-Bromobenzyl bromide. Retrieved from [Link]

-

Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. (Context: Linker design principles in PROTACs). Retrieved from [Link]

Sources

Technical Whitepaper: 4-Bromomethyl Benzoyl Bromide

The following technical guide is structured to provide an in-depth analysis of 4-Bromomethyl benzoyl bromide, focusing on its molecular weight characteristics, synthesis, and applications in drug development.

Core Identity & Applications in Pharmaceutical Synthesis

Executive Summary

4-Bromomethyl benzoyl bromide (CAS: 876-07-3) is a bifunctional aromatic electrophile critical to the synthesis of antineoplastic agents and proteomic linkers. Distinguished by its dual reactivity—containing both a highly reactive acyl bromide and a selectively reactive benzylic bromide—it serves as a versatile scaffold for "heterobifunctional" conjugation.[1][2] This guide analyzes its physicochemical properties, specifically the isotopic distribution affecting its molecular weight, and details its role in the synthesis of hydrazinetype drugs like Procarbazine.

Physicochemical Profile & Molecular Weight Analysis[3][4][5]

Molecular Weight & Isotopic Distribution

Unlike standard organic compounds where carbon dominates the mass spectrum, 4-Bromomethyl benzoyl bromide contains two bromine atoms, creating a distinct isotopic pattern. Bromine exists naturally as

Formula:

For high-resolution mass spectrometry (HRMS) and quality control, the "Average MW" is insufficient. Researchers must look for the characteristic 1:2:1 triplet pattern in the mass spectrum.

| Isotopologue | Composition | Exact Mass (Da) | Relative Abundance |

| M (Monoisotopic) | 275.8785 | ~25% | |

| M+2 | 277.8765 | ~50% | |

| M+4 | 279.8744 | ~25% |

Technical Note: When verifying purity via LC-MS, the presence of the M+2 peak as the base peak (100% intensity) is the primary identifier. Absence of this pattern suggests debromination (hydrolysis to alcohol or acid).

Solubility & Stability

-

Solubility: Soluble in aprotic organic solvents (Dichloromethane, THF, Ethyl Acetate). Reacts violently with water and alcohols.

-

Stability: Highly moisture-sensitive. Must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Hydrolysis yields 4-(bromomethyl)benzoic acid and HBr.

Synthesis & Reactivity Profile[7][8]

Production Pathway

The industrial synthesis typically proceeds via radical bromination of p-toluoyl derivatives. The most direct route involves the radical bromination of p-toluoyl bromide.

Reagents:

-

Precursor: p-Toluoyl bromide (or p-Toluic acid converted via

). -

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (

). -

Initiator: AIBN or Benzoyl Peroxide.

-

Solvent:

or Benzotrifluoride (modern green alternative).

The "Dual Electrophile" Mechanism

The compound's utility lies in the differential reactivity of its two electrophilic sites.

-

Site A (Acyl Bromide): "Hard" electrophile. Reacts kinetically faster with nucleophiles (amines, alcohols) via Nucleophilic Acyl Substitution.

-

Site B (Benzylic Bromide): "Soft" electrophile. Reacts slower, typically requiring

conditions or specific catalysts.

Strategic Advantage: This allows for chemoselective derivatization . One can react the acyl bromide at low temperatures (

Figure 1: Differential reactivity profile allowing sequential conjugation.

Applications in Drug Development[9]

Case Study: Synthesis of Procarbazine Class Drugs

4-Bromomethyl benzoyl bromide is a key intermediate in the convergent synthesis of Procarbazine (Matulane), a chemotherapy drug used for Hodgkin's lymphoma. The synthesis exploits the bifunctional nature to install the amide and hydrazine moieties sequentially.

Protocol Summary:

-

Amidation: The acyl bromide reacts with Isopropylamine .

-

Conditions: DCM,

. -

Result: 4-(bromomethyl)-N-isopropylbenzamide.

-

-

Alkylation: The benzylic bromide reacts with Methylhydrazine .

Figure 2: Convergent synthesis pathway for Procarbazine utilizing chemoselectivity.

Proteomics: Covalent Inhibitor Design

In modern drug discovery, this compound is used to synthesize Targeted Covalent Inhibitors (TCIs) . The benzylic bromide acts as a "warhead" that can form an irreversible covalent bond with a Cysteine residue (thiol) in the active site of a target protein (e.g., Bruton's Tyrosine Kinase).

Experimental Protocol: Linker Conjugation

-

Dissolution: Dissolve 1.0 eq of 4-Bromomethyl benzoyl bromide in anhydrous THF.

-

Primary Coupling: Add 0.95 eq of the drug pharmacophore (containing a primary amine) dropwise at

with 1.0 eq of DIPEA.-

Why? Limiting the amine ensures the acyl bromide reacts exclusively without displacing the benzylic bromide.

-

-

Workup: Quench with water (hydrolyzes unreacted acyl bromide), extract with EtOAc.

-

Validation: Verify retention of the benzylic bromide via NMR (

ppm for

Safety & Handling Protocols

Hazard Class: Corrosive (Skin Corr. 1A), Lachrymator.

-

Lachrymator: This compound releases vapors that severely irritate eyes and mucous membranes. All operations must be performed in a functioning fume hood.

-

Hydrolysis: Upon contact with moisture, it releases Hydrogen Bromide (HBr) gas, which is toxic and corrosive.

-

Neutralization: Spills should be neutralized with weak base (Sodium Bicarbonate solution) before wiping. Do not use water initially as it will generate acid fumes.

References

-

Santa Cruz Biotechnology. 4-Bromomethyl benzoyl bromide Product Data. Retrieved from

-

PubChem. Compound Summary: 4-Bromomethyl benzoyl bromide. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Bromomethyl benzoyl bromide. Merck KGaA. Retrieved from

-

BenchChem. Applications of Benzylic Bromides in Drug Discovery. Retrieved from

-

National Institutes of Health. Procarbazine: Mechanism and Synthesis. PubChem Database. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Procarbazine - Wikipedia [en.wikipedia.org]

- 5. PROCARBAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Procarbazine | C12H19N3O | CID 4915 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 4-(Bromomethyl)benzoyl bromide

This guide outlines the high-purity synthesis of 4-(Bromomethyl)benzoyl bromide from p-toluic acid .

This protocol prioritizes the "Purifiable Intermediate" Strategy . Unlike routes that generate the moisture-sensitive acid bromide first, this workflow performs the radical bromination on the carboxylic acid to yield a stable, crystalline intermediate (4-(bromomethyl)benzoic acid). This allows for rigorous purification before the final conversion to the highly reactive acid bromide, a critical requirement for pharmaceutical applications where stoichiometry and purity are paramount.

Target: 4-(Bromomethyl)benzoyl bromide (CAS: N/A for specific dual-bromide; related: 4-(Bromomethyl)benzoic acid CAS 6232-88-8) Starting Material: p-Toluic acid (4-Methylbenzoic acid) Scale: Laboratory / Pilot (10–50g basis)

Part 1: Strategic Overview & Mechanism

The synthesis proceeds via two distinct mechanistic phases:[1][2][3]

-

Radical Substitution (Wohl-Ziegler): Selective bromination of the benzylic carbon using N-Bromosuccinimide (NBS).

-

Nucleophilic Acyl Substitution: Conversion of the carboxylic acid to the acyl bromide using Phosphorus Tribromide (

).

Reaction Scheme

Figure 1: Two-stage synthetic pathway prioritizing intermediate isolation.

Part 2: Experimental Protocol

Phase 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the methyl group while leaving the carboxylic acid intact.

-

Rationale: We use NBS instead of elemental bromine (

) to maintain a low, steady concentration of bromine radicals. This prevents ring bromination (electrophilic substitution) and minimizes poly-bromination of the methyl group. -

Solvent Choice: Chlorobenzene (

) is preferred over Carbon Tetrachloride (

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[4] | Role |

| p-Toluic Acid | 136.15 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Bromine Source |

| Benzoyl Peroxide (BPO) | 242.23 | 0.05 | Radical Initiator |

| Chlorobenzene | - | Solvent | Medium (10 mL/g) |

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry (flame-dried glassware recommended).

-

Charging: Add p-toluic acid, NBS, and Benzoyl Peroxide to the flask. Add Chlorobenzene.[5]

-

Initiation: Heat the mixture to reflux (

). The reaction is initiated when the heavy NBS solid (bottom) converts to low-density Succinimide (floats to top). -

Propagation: Reflux for 4–6 hours. Monitor by TLC (or HPLC) until p-toluic acid is consumed.

-

Checkpoint: The mixture should turn from a suspension of heavy white solid to a suspension of light, floating solid.

-

-

Workup:

-

Purification (Critical): Recrystallize from Ethanol or Methanol/Water.

-

Target: White crystalline solid (mp: 223–225°C).[4]

-

Note: Purity here is essential. Any remaining unreacted p-toluic acid will become p-toluoyl bromide in Step 2, which is difficult to separate from the target.

-

Phase 2: Acyl Bromide Formation

Objective: Convert the carboxylic acid to the acid bromide.

-

Rationale:

is selected over -

Safety: The product is a potent lachrymator (tear gas) and hydrolyzes rapidly in moist air. All operations must be performed in a fume hood under inert atmosphere (

or

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[4] | Role |

| 4-(Bromomethyl)benzoic acid | 215.04 | 1.0 | Substrate |

| Phosphorus Tribromide ( | 270.69 | 0.4* | Brominating Agent |

| Dichloromethane (DCM) | - | Solvent | Anhydrous Solvent |

*Note: Stoichiometrically, 1 mole of

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask. Attach an addition funnel and a nitrogen inlet.

-

Solvation: Suspend the dried 4-(bromomethyl)benzoic acid in anhydrous DCM (5 mL/g). Cool to 0°C in an ice bath.

-

Addition: Add

dropwise via the addition funnel over 15 minutes.-

Observation: Gas evolution is minimal with

(unlike

-

-

Reaction: Remove the ice bath and stir at room temperature for 3–12 hours.

-

Validation: Aliquot a sample, quench with methanol, and check by TLC/GC for the methyl ester (indicates acid bromide formation).

-

-

Isolation:

-

Option A (Distillation): If the product is liquid or low-melting, vacuum distillation is best.

-

Option B (Decantation): If a gummy precipitate (

) forms at the bottom, decant the DCM layer carefully under nitrogen. -

Concentration: Remove DCM under vacuum (rotary evaporator with a bleach trap for fumes).

-

-

Storage: The resulting yellow oil/solid is 4-(Bromomethyl)benzoyl bromide . Store immediately in a sealed vessel under Argon at -20°C.

Part 3: Process Validation & Logic

Mechanistic Causality

-

Why not "One-Pot"? While industrial patents often brominate p-toluoyl chloride directly, in a research setting, the intermediate acid (Step 1 product) is much easier to purify than the final bis-bromide. Impurities in Step 1 (e.g., dibromomethyl species) are difficult to remove from the final reactive acyl bromide.

-

Why

? Thionyl bromide (

Self-Validating Systems (QC)

Use these analytical checks to confirm success at each stage:

| Checkpoint | Method | Expected Result | Interpretation |

| Step 1 Completion | 1H NMR | Singlet at | Appearance of benzylic |

| Step 1 Purity | Melting Point | 223–225°C | Sharp range indicates removal of p-toluic acid (mp 180°C). |

| Step 2 Completion | IR Spectroscopy | Shift: 1680 | Carbonyl stretch shifts significantly upward (acid |

| Final Purity | Silver Nitrate Test | Immediate precipitate | Add drop to alcoholic |

Process Flow Diagram

Figure 2: Operational workflow emphasizing the critical purification checkpoint.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid Halide formation using PBr3/SOCl2).

-

PrepChem. (n.d.). Synthesis of p-bromomethylbenzoic acid. (Protocol for NBS bromination of p-toluic acid).

-

ChemicalBook. (n.d.). 4-(Bromomethyl)benzoic acid Synthesis and Properties.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and PBr3: Conversion of Alcohols and Acids.

-

Gubelmann, I. (1950).[7] Process for brominating p-toluyl benzoic acid. US Patent 2535131A.[7] (Industrial context for bromination of toluic derivatives).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US2535131A - Process for brominating p-toluyl benzoic acid - Google Patents [patents.google.com]

Introduction: The Utility of a Bifunctional Reagent

An In-depth Technical Guide to the Synthesis of 4-Bromomethyl Benzoyl Bromide

This guide provides a comprehensive overview of the synthesis of 4-bromomethyl benzoyl bromide, a critical bifunctional reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides a field-proven experimental protocol, and emphasizes the causality behind procedural choices to ensure both accuracy and reproducibility.

4-Bromomethyl benzoyl bromide is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structure incorporates two distinct reactive sites: a benzylic bromide and an acyl bromide. This bifunctionality allows for sequential, orthogonal reactions. The acyl bromide is highly susceptible to nucleophilic acyl substitution, enabling the formation of esters, amides, and ketones, while the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, such as the formation of ethers, esters, and carbon-carbon bonds. The para-substitution pattern ensures a well-defined geometry for derivative products.

The primary and most efficient route to this compound is through the selective free-radical bromination of the methyl group of a p-toluic acid derivative. This process, known as the Wohl-Ziegler reaction, is favored for its high selectivity for the benzylic position over the aromatic ring.[2]

The Core Mechanism: Wohl-Ziegler Free-Radical Bromination

The synthesis of 4-bromomethyl benzoyl bromide from a precursor like 4-methylbenzoyl bromide or 4-toluic acid proceeds via a free-radical chain reaction.[3] The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the method of choice.[2][4] The key advantage of using NBS is that it maintains a low, steady concentration of elemental bromine (Br₂) throughout the reaction. This is crucial for preventing competitive and undesirable electrophilic addition of bromine to the aromatic ring.[5]

The mechanism is classically divided into three stages: initiation, propagation, and termination.[6]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates initiator radicals which then react with trace amounts of HBr present in the reaction mixture to produce a bromine radical (Br•). The HBr is formed as the reaction proceeds.[4]

-

Propagation: This is the self-sustaining cycle where the product is formed. A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This step is highly favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7] This benzylic radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of NBS with HBr) to yield the final product, 4-bromomethyl benzoyl bromide, and a new bromine radical that continues the chain.[6][8]

-

Termination: The chain reaction concludes when radicals are consumed through various combination reactions, such as two bromine radicals forming Br₂ or a bromine radical combining with a benzylic radical.[6]

Caption: Free-radical mechanism for the synthesis of 4-bromomethyl benzoyl bromide.

Field-Proven Experimental Protocol

This protocol describes a robust method for the synthesis of 4-bromomethyl benzoyl bromide from 4-toluic acid. The procedure involves an initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by a Wohl-Ziegler bromination.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| 4-Toluic Acid | 136.15 | 1.0 | Starting material |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | For acyl chloride formation |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | Brominating agent[2] |

| AIBN | 164.21 | 0.02 | Radical initiator[9] |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | Solvent (Note: Toxic, consider alternatives like trifluorotoluene)[2][10] |

| Dichloromethane (DCM) | 84.93 | - | Extraction solvent |

| Saturated NaHCO₃ solution | - | - | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

Step-by-Step Methodology

Part A: Synthesis of 4-Methylbenzoyl Chloride

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases).

-

Reaction: To the flask, add 4-toluic acid (1.0 eq) and slowly add thionyl chloride (1.2 eq).

-

Heating: Heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methylbenzoyl chloride (a liquid) is typically used directly in the next step without further purification.

Part B: Bromination to 4-Bromomethyl Benzoyl Bromide

-

Setup: In a separate flask equipped with a reflux condenser, magnetic stirrer, and a heat source, dissolve the crude 4-methylbenzoyl chloride in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the solution.[2][9]

-

Reaction: Heat the mixture to a vigorous reflux. The reaction can be initiated with a photolamp if necessary.[11] The reaction is monitored by observing the solid NBS (denser than CCl₄) being consumed and replaced by succinimide (which is less dense and will float).[2] This typically takes 1-3 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Purification: The filtrate contains the crude product. Note: The product is an acyl chloride/bromide mixture. To obtain pure 4-bromomethyl benzoyl bromide, the acyl chloride must be converted. This can be achieved by treating the crude product with a bromide source like NaBr in a suitable solvent, though many applications can proceed with the acyl chloride. For simplicity in many lab settings, the product is often referred to by its intended final form after subsequent reactions. The solvent is removed under reduced pressure. The resulting crude solid or oil is then purified.

-

Final Purification: Recrystallization from a suitable solvent (e.g., hexanes) is a common method to obtain the pure 4-bromomethyl benzoyl bromide as a solid.

Caption: Experimental workflow for the two-stage synthesis of the target compound.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized 4-bromomethyl benzoyl bromide.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 876-07-3 | [1] |

| Molecular Formula | C₈H₆Br₂O | [12] |

| Molecular Weight | 277.94 g/mol | [12] |

| Appearance | Solid | [13] |

| Melting Point | 57-61 °C | [1][13] |

| Boiling Point | 100-112 °C @ 0.5 mmHg | [1][13] |

Spectroscopic Data

While actual spectra are instrument-dependent, the expected signals for a pure sample are as follows:

-

¹H NMR (CDCl₃): The proton nuclear magnetic resonance spectrum would show a characteristic singlet for the benzylic protons (-CH₂Br) at approximately 4.5-4.8 ppm. The aromatic protons would appear as two doublets in the range of 7.5-8.1 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR (CDCl₃): The carbon spectrum would show a signal for the benzylic carbon around 30-35 ppm, the acyl bromide carbonyl carbon around 165-170 ppm, and four signals in the aromatic region (125-140 ppm).

-

FTIR (KBr): The infrared spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretch of the acyl bromide at approximately 1770-1790 cm⁻¹.

Safety and Handling

A rigorous adherence to safety protocols is mandatory when performing this synthesis.

-

Hazardous Materials: 4-Bromomethyl benzoyl bromide and its precursors are corrosive and lachrymatory (tear-inducing).[1][13][14] N-Bromosuccinimide is an irritant.[15] Thionyl chloride is highly corrosive and reacts violently with water. Solvents like carbon tetrachloride are toxic and carcinogenic.[10] Radical initiators like AIBN can decompose violently if heated improperly.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Engineering Controls: This synthesis must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Keep reagents and the product away from moisture, as acyl halides react readily with water. Store the final product in a cool, dry, and well-ventilated place in a tightly sealed container.[13][16]

References

- CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents.

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Available at: [Link]

-

Preparation of 4-bromobenzyl bromide - PrepChem.com. Available at: [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. Available at: [Link]

-

Mechanism of Free Radical Bromination - BYJU'S. Available at: [Link]

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

The Bromination of P-Toulic Acid | PDF | Chemistry | Physical Sciences - Scribd. Available at: [Link]

-

Bromine radical as a visible-light-mediated polarity-reversal catalyst - PMC - NIH. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Wohl–Ziegler bromination - Wikipedia. Available at: [Link]

-

Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands - The Royal Society of Chemistry. Available at: [Link]

-

Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature - Sciforum. Available at: [Link]

- BR9814651B1 - process for preparing 4'-bromomethyl biphenyl derivatives and photobromating device. - Google Patents.

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

-

Solved Experiment #2: Bromination of m-Toluic Acid Using NBS | Chegg.com. Available at: [Link]

-

3-thenyl bromide - Organic Syntheses Procedure. Available at: [Link]

-

Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. Available at: [Link]

-

(PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions - ResearchGate. Available at: [Link]

-

4-(Bromomethyl)benzoic acid - SpectraBase. Available at: [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry - YouTube. Available at: [Link]

-

Process for benzylic bromination - European Patent Office - EP 1057801 A2. Available at: [Link]

Sources

- 1. 4-Bromomethyl benzoyl bromide 96 876-07-3 [sigmaaldrich.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. sciforum.net [sciforum.net]

- 11. prepchem.com [prepchem.com]

- 12. 4-Bromomethyl benzoyl bromide | CAS 876-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 16. fishersci.com [fishersci.com]

Introduction: The Crucial Role of ¹H NMR in Synthetic Chemistry

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Bromomethyl Benzoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural integrity and regulatory compliance. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level fingerprint of a molecule. This guide offers a comprehensive analysis of 4-bromomethyl benzoyl bromide, a bifunctional reagent frequently employed in the synthesis of complex molecular architectures. As a Senior Application Scientist, my objective is to move beyond a mere recitation of data, instead providing a narrative grounded in the causality of experimental choices and the logic of spectral interpretation, ensuring a self-validating analytical workflow.

4-Bromomethyl benzoyl bromide (C₈H₆Br₂O) is a highly reactive molecule featuring two distinct electrophilic sites: a benzylic bromide and an acyl bromide. This reactivity makes it a valuable building block but also presents challenges in its characterization, demanding careful handling and precise analytical methodology.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of 4-bromomethyl benzoyl bromide, we must first dissect its molecular structure to identify the electronically non-equivalent protons. The molecule possesses a 1,4-disubstituted (para) benzene ring, which dictates a specific symmetry and, consequently, a predictable pattern in the aromatic region of the spectrum.

There are three distinct sets of protons:

-

Hₐ: The two protons of the bromomethyl group (-CH₂Br).

-

Hₑ: The two aromatic protons ortho to the bromomethyl group.

-

Hₘ: The two aromatic protons ortho to the electron-withdrawing benzoyl bromide group (-COBr).

Caption: A self-validating workflow for the ¹H NMR analysis of 4-bromomethyl benzoyl bromide.

Identifying Potential Impurities

A crucial aspect of spectral analysis is the identification of signals that do not belong to the target compound. For 4-bromomethyl benzoyl bromide, common impurities include:

-

4-(Bromomethyl)benzoic acid: The product of hydrolysis. This impurity would introduce a very broad singlet for the carboxylic acid proton (COOH), typically above δ 10 ppm, and would cause shifts in the aromatic signals. [1][2]* Starting Materials: Depending on the synthetic route, unreacted starting materials could be present. For instance, if synthesized via bromination of 4-methylbenzoyl bromide, a singlet corresponding to the methyl protons would be observed around δ 2.5 ppm.

-

Solvent Residue: The residual proton peak of CDCl₃ appears at δ 7.26 ppm. Water, if present, will appear as a broad singlet, typically between δ 1.5-2.0 ppm in CDCl₃.

The absence of these signals, combined with the correct chemical shifts, multiplicities, and integrations for the three primary signals, provides a high degree of confidence in the structural identity and purity of the sample. [3]

Conclusion

The ¹H NMR analysis of 4-bromomethyl benzoyl bromide is a powerful and definitive method for its structural elucidation. By understanding the influence of the molecule's electronic structure on its proton environments, a predictive framework for spectral interpretation can be established. When combined with a rigorous and chemically-aware sample preparation protocol, the resulting spectrum serves as a self-validating confirmation of the compound's identity and purity. This meticulous approach is indispensable for professionals in research and drug development, where analytical certainty is paramount.

References

-

Corcoran, O., & Nicholson, J. K. (2001). HPLC/1H NMR spectroscopic studies of the reactive alpha-1-O-acyl isomer formed during acyl migration of S-naproxen beta-1-O-acyl glucuronide. Chemical Research in Toxicology, 14(9), 1157-1164. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Bromomethyl)benzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzyl bromide. PubChem Compound Database. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (2015). 79 Br NMR spectroscopy as a practical tool for kinetic analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Bromomethyl)benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]

-

Yan, S., et al. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) ligands. The Royal Society of Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Supporting Information. Retrieved from [Link]

Sources

4-Bromomethyl benzoyl bromide mass spectrometry fragmentation pattern

This guide details the mass spectrometry fragmentation pattern of 4-Bromomethyl benzoyl bromide , a bifunctional electrophile utilized in drug development and proteomics for cross-linking and activity-based protein profiling (ABPP).[1][2]

Executive Summary & Chemical Profile

4-Bromomethyl benzoyl bromide (CAS: 6619-20-1) is a dual-electrophile containing an acid bromide (acylating agent) and a benzyl bromide (alkylating agent).[1][2] In mass spectrometry (EI-MS), its signature is defined by the isotopic abundance of two bromine atoms, creating a distinct triplet pattern in the molecular ion cluster.

-

Formula: C₈H₆Br₂O[3]

-

Molecular Weight: ~277.94 g/mol (Average)

-

Monoisotopic Masses:

Relevance in Drug Development

This compound serves as a reactive intermediate for synthesizing heterocycles and as a chemical probe in proteomics.[1][2] Its ability to react with nucleophiles (cysteine, lysine) makes the identification of its fragmentation signature critical for validating successful conjugation or detecting unreacted reagent in complex biological matrices.

Fundamental Mass Spectrometry Profile

The Isotopic Signature (The "Triplet")

The presence of two bromine atoms dictates the molecular ion (

-

Pattern: 1:2:1 Triplet

-

m/z Values: 276, 278, 280

-

Interpretation: This triplet is the primary diagnostic filter. Any peak cluster lacking this spacing and intensity ratio is not the intact parent molecule.

Primary Fragmentation Pathways

The fragmentation is driven by the relative bond strengths: C-Br (acyl) < C-Br (benzylic) < C-C (aromatic).[1][2]

Pathway A:

-Cleavage (Acylium Ion Formation)

The weakest bond in the molecular ion is the acyl carbon-bromine bond.

-

Mechanism: Homolytic cleavage or heterolytic ionization expels the acyl bromine radical/atom.[1][2]

-

Resulting Ion: 4-(bromomethyl)benzoyl cation (Acylium ion).[1][2]

-

m/z Shift: Loss of 79 or 81 Da.

-

Observed Peaks: m/z 197 and 199 (1:1 Doublet).

-

Note: The 1:2:1 triplet collapses to a 1:1 doublet because only one bromine remains.

-

Pathway B: Decarbonylation

Acylium ions are metastable and typically eject carbon monoxide (CO, 28 Da).[1][2]

-

Resulting Ion: 4-Bromobenzyl cation (often rearranging to a bromotropylium ion).[1][2]

-

m/z Shift: 197/199

169/171. -

Observed Peaks: m/z 169 and 171 (1:1 Doublet).

Pathway C: Benzylic Cleavage (Secondary)

The benzylic bromine is also labile, though typically less so than the acyl bromide under EI conditions.

-

Mechanism: Loss of the second Br atom from the benzyl cation.

-

Resulting Ion:

hydrocarbon cation (likely benzocyclobutene or styrene derivative structure).[1][2] -

m/z Shift: 169/171

90. -

Observed Peak: m/z 90 (Base peak candidate in lower mass range).[1][2]

Data Interpretation Table

| Ion Identity | Formula | m/z (Nominal) | Isotope Pattern | Relative Intensity (Est.) |

| Molecular Ion ( | 276, 278, 280 | 1 : 2 : 1 | Moderate | |

| Acylium Ion | 197, 199 | 1 : 1 | High (Base Peak Region) | |

| Bromobenzyl Cation | 169, 171 | 1 : 1 | High | |

| Hydrocarbon Core | 90 | None (Single) | Moderate | |

| Phenyl Fragment | 76 | None | Low |

Fragmentation Mechanism Visualization[4][5]

The following diagram illustrates the sequential loss of bromine and carbon monoxide, highlighting the isotopic pattern transitions.

Caption: Step-wise fragmentation tree of 4-Bromomethyl benzoyl bromide showing mass transitions.

Experimental Protocol: GC-MS Analysis

Context: Acyl bromides are highly moisture-sensitive.[1][2] Direct injection requires anhydrous conditions to prevent hydrolysis to the carboxylic acid (which would shift the parent mass to ~214/216).

Step 1: Sample Preparation

-

Solvent: Dissolve 1 mg of 4-Bromomethyl benzoyl bromide in 1 mL of anhydrous Dichloromethane (DCM) or Toluene. Avoid alcohols (methanol/ethanol) unless derivatization to the ester is intended.

-

Concentration: Final concentration should be ~10-50 ppm.

-

Vial: Use silanized glass vials to minimize surface adsorption.[1][2]

Step 2: Instrument Parameters (EI-MS)[1][2]

Step 3: Data Validation

-

Check for Hydrolysis: If you observe a peak at m/z 214/216 (1:1 doublet) instead of 276/278/280, the acyl bromide has hydrolyzed to 4-(bromomethyl)benzoic acid .[1][2]

-

Check for Methyl Ester: If methanol was used, look for m/z 228/230 (Methyl 4-(bromomethyl)benzoate).[1][2]

-

Confirm Triplet: Zoom into the m/z 275-285 region.[1][2] Absence of the 1:2:1 pattern indicates dehalogenation or contamination.

References

-

National Institute of Standards and Technology (NIST). Benzoyl bromide Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][4] Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-(bromomethyl)-4-methyl- (p-Xylyl bromide) Mass Spectrum.[1][2][5][6] NIST Chemistry WebBook.[1][2][4] Available at: [Link]

-

PubChem. 4-(Bromomethyl)benzonitrile Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

Sources

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzyl bromide | C8H9BrO | CID 165021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromomethyl benzoyl bromide 96 876-07-3 [sigmaaldrich.com]

- 4. Benzene, (bromomethyl)- [webbook.nist.gov]

- 5. Benzene, 1-(bromomethyl)-4-methyl- [webbook.nist.gov]

- 6. Benzene, 1-(bromomethyl)-4-methyl- [webbook.nist.gov]

Technical Guide: Reactivity & Chemoselectivity of 4-Bromomethyl Benzoyl Bromide

Executive Summary

This technical guide analyzes the reactivity profile of 4-(bromomethyl)benzoyl bromide (4-BMBB) , a high-value heterobifunctional linker used in medicinal chemistry. This molecule presents a unique challenge and opportunity: it possesses two distinct electrophilic sites—an acyl bromide and a benzylic bromide .[1]

For researchers in drug discovery (specifically PROTACs and Antibody-Drug Conjugates), mastering the chemoselectivity of 4-BMBB is critical. This guide details the mechanistic divergence between the two sites, provides validated protocols for selective functionalization, and outlines its application in synthesizing complex bioconjugates.

Part 1: Mechanistic Dichotomy & Reactivity Profile[1]

The utility of 4-BMBB stems from the differential reactivity of its two electrophiles. While both are susceptible to nucleophilic attack, they operate under different kinetic regimes and mechanistic pathways.[1][2]

The Electrophilic Hierarchy

To achieve chemoselectivity, one must exploit the "Hard/Soft" nature and the kinetic barriers of the two sites.

| Feature | Acyl Bromide (-COBr) | Benzylic Bromide (-CH₂Br) |

| Hybridization | ||

| Mechanism | Nucleophilic Acyl Substitution (Addition-Elimination) | |

| Reactivity | High (Kinetic Product) | Moderate (Thermodynamic Control) |

| Hard/Soft Character | Harder Electrophile (Charge controlled) | Softer Electrophile (Orbital controlled) |

| Leaving Group | Bromide ( | Bromide ( |

Mechanistic Causality[1][3]

-

Acyl Bromide Dominance: The carbonyl carbon exhibits a significant partial positive charge (

) due to the induction from both the oxygen and the bromine. Nucleophilic attack here passes through a tetrahedral intermediate.[1] The activation energy for this process is generally lower than for the -

Benzylic Susceptibility: The benzylic position is activated by the adjacent aromatic ring (transition state stabilization), making it highly reactive toward soft nucleophiles (thiols, phosphines) or under conditions that favor

(polar aprotic solvents).

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways based on nucleophile choice and conditions.

Figure 1: Chemoselectivity flowchart demonstrating the kinetic preference for acyl substitution (Path A) prior to benzylic substitution.

Part 2: Experimental Protocols

Protocol A: Selective Acylation (Amide Formation)

Objective: React an amine with the acyl bromide while preserving the benzylic bromide for a secondary reaction. Challenge: Preventing the amine from attacking the benzylic position (over-alkylation).

Reagents:

-

4-Bromomethyl benzoyl bromide (1.0 eq)[1]

-

Primary/Secondary Amine (0.95 eq) — Limiting reagent prevents side reactions.[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.1 eq) — Non-nucleophilic base.[1]

-

Dichloromethane (DCM) or THF (Anhydrous).[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Dissolve 4-BMBB in anhydrous DCM (0.1 M).

-

Temperature Control: Cool the solution to -78°C (acetone/dry ice bath) or 0°C (ice bath).

-

Causality: Low temperature suppresses the higher activation energy

reaction at the benzylic position, ensuring the amine only reacts with the highly reactive acyl bromide.

-

-

Addition: Mix the Amine and DIPEA in DCM. Add this mixture dropwise to the 4-BMBB solution over 30 minutes.

-

Note: Slow addition ensures the concentration of free amine remains low relative to the electrophile, favoring the faster reaction (acylation).

-

-

Quench & Workup: Stir for 1-2 hours. Monitor by TLC.[1] Quench with dilute HCl (removes unreacted amine).[1] Extract with DCM.[1]

-

Outcome: The product is a 4-(bromomethyl)benzamide .[1] The benzylic bromide remains intact, ready for Step 2.[1]

Protocol B: Sequential Heterobifunctional Conjugation

Objective: Create a PROTAC linker by connecting an E3 ligase ligand (Amine) and a Warhead (Thiol).[1]

Step-by-Step Methodology:

-

Step 1 (Amide Bond): Follow Protocol A to attach the E3 ligase ligand (containing an amine) to the benzoyl group.[1] Isolate the intermediate.

-

Step 2 (Thioether Bond): Dissolve the intermediate in DMF or Acetonitrile.[1]

-

Nucleophile Addition: Add the Warhead (containing a thiol) and a mild base (e.g.,

or TEA).[1] -

Reaction: Stir at Room Temperature (25°C) for 4-12 hours.

-

Purification: HPLC is usually required to remove salts and trace byproducts.[1]

Part 3: Applications in Drug Development[8]

4-BMBB serves as a critical "linchpin" in modular drug design.[1]

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity affect degradation efficiency.[1] 4-BMBB provides a semi-rigid phenyl spacer.[1]

-

Connection 1: The benzoyl bromide reacts with an amine-functionalized E3 ligase binder (e.g., Thalidomide derivative).[1]

-

Connection 2: The benzylic bromide reacts with a nucleophilic handle on the target protein ligand.

Cysteine-Reactive Probes

The benzylic bromide moiety is highly reactive toward cysteine residues in proteins.[1]

-

Workflow: React 4-BMBB with a fluorophore (via the acyl bromide). The resulting probe can label surface cysteines on proteins via the benzylic bromide.

Data: Relative Reaction Rates (Estimated)

The following table summarizes the estimated relative rates of reaction for nucleophiles against the two sites of 4-BMBB in non-polar solvent (DCM) at 0°C.

| Nucleophile | Site Preference | Relative Rate (Acyl : Benzyl) | Outcome |

| Primary Amine | Acyl Bromide | > 100 : 1 | Amide Formation |

| Alcohol (ROH) | Acyl Bromide | ~ 50 : 1 | Ester Formation |

| Thiol (RSH) | Benzylic Bromide | 1 : 10 | Thioether (if base present) |

| Water | Acyl Bromide | > 1000 : 1 | Hydrolysis to Acid |

Part 4: Safety & Handling (Critical)[1]

-

Lachrymator: Benzyl bromides are potent tear gas agents.[1] All operations must occur in a functioning fume hood.[1]

-

Hydrolysis Risk: The acyl bromide hydrolyzes instantly in moist air to HBr and carboxylic acid.[1] Store under inert gas (Argon) in a desiccator.

-

Corrosivity: HBr byproduct is corrosive.[1] Glassware should be rinsed with a bicarbonate solution immediately after use.[1]

References

-

BenchChem. (2025).[1][6] A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 4-Bromomethyl benzoyl bromide (CAS 876-07-3).[1] Retrieved from [1]

-

National Institutes of Health (NIH). (2018).[1] Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates. PubMed.[1] Retrieved from [1][8]

-

Creative Biolabs. (n.d.).[1] Heterobifunctional Crosslinkers in ADC Development. Retrieved from [1]

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms.[1] (General reference for Acyl vs Alkyl halide reactivity principles).

Sources

- 1. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN101265222A - Green hydrolysis technique for dibromomethyl-4-methanesulfonyl-benzene - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Warhead Electrophile: A Technical Guide to 4-Bromomethyl Benzoyl Bromide Stability

Executive Summary

4-Bromomethyl benzoyl bromide (CAS 66133-33-7) is a high-value bifunctional building block used critically in the synthesis of proteolysis targeting chimeras (PROTACs), peptide conjugates, and advanced polymer cross-linkers.[1] Its utility stems from its two distinct electrophilic sites: a highly reactive acid bromide and a benzylic bromide .[1]

However, this "dual-warhead" structure creates a compound of extreme instability.[1] It is susceptible to rapid hydrolysis, thermal degradation, and photon-induced radical decomposition.[1] This guide provides a scientifically grounded protocol for the storage, handling, and quality control of this reagent, moving beyond generic safety data to mechanistic preservation strategies.[1]

Part 1: Chemical Profile & Reactivity Mechanisms

The Molecule[2][3][4]

-

IUPAC Name: 4-(Bromomethyl)benzoyl bromide[1]

-

CAS Number: 66133-33-7[1]

-

Molecular Formula: C₈H₆Br₂O

-

Molecular Weight: 277.94 g/mol

-

Physical State: Crystalline solid (Melting Point: 57–61 °C) [1]

The Instability Mechanism

The compound's instability is not random; it is a function of its two reactive centers.[1] Understanding these pathways is the key to preventing them.[1]

-

Primary Failure Mode (Hydrolysis): The acid bromide moiety (-COBr) is significantly more reactive than the corresponding acid chloride.[1] Upon contact with trace atmospheric moisture, it hydrolyzes rapidly to 4-(bromomethyl)benzoic acid and hydrogen bromide (HBr).[1] The generated HBr is autocatalytic, accelerating further degradation.[1]

-

Secondary Failure Mode (Nucleophilic Attack): The benzylic bromide (-CH₂Br) is a potent electrophile.[1] In the presence of moisture or nucleophilic solvents (like alcohols), it undergoes substitution, leading to cross-linking or polymerization.[1]

-

Tertiary Failure Mode (Photolysis): Benzylic halides are prone to homolytic cleavage under UV/visible light, generating radical species that induce browning and polymerization.[1]

Figure 1: Mechanistic pathways of decomposition showing hydrolysis and radical-induced polymerization.

Part 2: Storage Protocol (The "Golden Standard")

Generic "cool and dry" advice is insufficient for acid bromides.[1] The following protocol is required to maintain purity >95% over 6+ months.

Temperature Control

-

Short-Term (<1 Month): Store at 2–8 °C . The compound melts around 60 °C; storing it anywhere near room temperature increases the kinetic energy of the molecules, promoting spontaneous dimerization.[1]

-

Long-Term (>1 Month): Store at -20 °C . Freezing arrests the motion of the crystal lattice, significantly slowing radical propagation and hydrolysis rates.[1]

Atmospheric Control

Strictly Anhydrous Conditions are Mandatory.

-

Primary Containment: The original manufacturer's vial should be over-wrapped with Parafilm® or Teflon® tape immediately after use.[1]

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant (e.g., Drierite™ or activated molecular sieves).[1]

-

Inert Gas: After every use, the headspace must be purged with dry Argon or Nitrogen.[1] Argon is preferred as it is heavier than air and forms a better blanket over the solid [2].[1]

Storage Decision Tree

Figure 2: Decision logic for optimal storage based on usage frequency and duration.

Part 3: Handling & Safety Procedures

Warning: This compound is a Lachrymator and Corrosive .[1] It causes severe skin burns and eye damage.[1]

Engineering Controls

-

Fume Hood: NEVER handle this compound on an open bench. The hydrolysis releases HBr gas, which is corrosive to respiratory tissues and metal equipment.[1]

-

Weighing: Use a closed balance inside the hood or a glovebox if available.[1] If weighing heavily, use a pre-tared vial to minimize exposure time.[1]

Personal Protective Equipment (PPE)[1]

-

Gloves: Double-gloving (Nitrile over Nitrile) is recommended.[1] Benzyl bromides can permeate standard nitrile gloves over time.[1]

-

Eyes: Chemical splash goggles are mandatory.[1] A face shield is recommended if handling >5g.[1]

Emergency Quenching (Spill Management)

Do not use water to clean a spill; it will generate a cloud of acid gas.[1]

-

Cover: Cover the spill with solid sodium bicarbonate (NaHCO₃) or a 1:1 mixture of soda ash and sand.[1]

-

Neutralize: Slowly mix to neutralize the acid bromide.

-

Clean: Once the reaction ceases, sweep up the solid waste.[1]

Part 4: Quality Control & Self-Validation[1]

Before using this reagent in a critical step (e.g., a convergent synthesis step), validate its purity.[1]

Visual Inspection[1]

-

Pass: White to off-white crystalline solid.[1]

-

Fail: Yellow, orange, or brown discoloration.[1] Sticky or "wet" appearance indicates hydrolysis (formation of carboxylic acid) or melting.[1]

Proton NMR (¹H-NMR) Diagnosis

Run a quick NMR in CDCl₃ (ensure the solvent is dry/neutralized with basic alumina).[1]

| Signal | Chemical Shift (δ) | Interpretation |

| Benzylic -CH₂- | ~4.50 ppm (Singlet) | Intact Reagent. |

| Aromatic Protons | ~7.50 – 8.10 ppm | Doublets (AA'BB' system).[1] |

| Impurity Shift | ~4.6 – 4.8 ppm | Indicates Hydrolysis (formation of -COOH or -CH₂OH).[1] |

| Impurity Shift | Broad singlet >10 ppm | Indicates Carboxylic Acid (-COOH) proton.[1] |

Validation Rule: If the integration of the impurity peaks exceeds 5% of the main benzylic peak, recrystallization (from dry hexane/CHCl₃) or re-ordering is required.[1]

References

-

PubChem. (2025).[1] p-Xylyl bromide Compound Summary. National Library of Medicine.[1] Retrieved February 8, 2026, from [Link][1]

Sources

Handling and disposal of 4-Bromomethyl benzoyl bromide

A Technical Framework for Handling, Stability, and Disposal[1]

Part 1: The Dual-Hazard Profile

Handling 4-Bromomethyl benzoyl bromide requires a departure from standard "acid halide" protocols.[1] This compound presents a bifunctional hazard profile that traps inexperienced researchers. It contains two distinct reactive centers:

-

Acyl Bromide (-COBr): Highly moisture-sensitive.[1] Hydrolyzes rapidly upon contact with atmospheric moisture to release Hydrogen Bromide (HBr) gas—a severe respiratory irritant and corrosive.[1]

-

Benzylic Bromide (-CH₂Br): A potent alkylating agent and lachrymator.[1] Unlike the acyl bromide, this moiety does not hydrolyze instantly in water. This is the critical safety gap: A standard aqueous quench neutralizes the acid bromide but leaves the alkylating benzylic bromide intact, resulting in a waste stream that remains genotoxic and lachrymatory.[1]

Senior Scientist Insight: Treat this compound as if it were a biological weapon precursor. The lachrymatory effect of the benzyl bromide moiety can contaminate an entire laboratory wing if a spill is improperly wiped up, while the HBr release can corrode metal balances and electronics within the hood.[1]

Part 2: Physicochemical & Safety Data

Table 1: Technical Specifications & Hazard Metrics

| Property | Value | Operational Implication |

| Molecular Weight | 277.94 g/mol | Heavy vapor density; fumes will sink and accumulate in low spots (hood troughs).[1] |

| Physical State | Solid (Low Melting Point) | Often exists as a semi-solid or "sludge" if slightly impure or warm.[1] Hard to weigh. |

| Melting Point | 57-61 °C | Do not heat to melt for transfer; use solid addition funnels or dissolve in solvent.[1] |

| Boiling Point | 100-112 °C (0.5 mmHg) | Not volatile enough to distill easily; purification is difficult.[1] Buy high purity. |

| Reactivity | Water Reactive | Violent. Releases HBr gas immediately.[1] |

| Glove Compatibility | Laminate (Silver Shield) | Critical: Nitrile degrades rapidly.[1] If using Nitrile, double glove and change every 15 mins. |

Part 3: Storage & Stability Architecture

The degradation of 4-Bromomethyl benzoyl bromide is autocatalytic.[1] Moisture generates HBr, which can further degrade the molecule and corrode the storage septum.

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Strictly under Argon or Nitrogen.[1]

-

Container: Glass with Teflon-lined caps.[1] Never use metal spatulas or foil liners (corrosion risk).[1]

-

Secondary Containment: Store inside a desiccator within the fridge, separate from amines or alcohols.

Figure 1: Storage Logic Flow.[1] Note the visual check step; color change indicates HBr evolution.[1]

Part 4: Operational Handling (The Protocol)

Pre-Requisite: All operations must occur in a certified chemical fume hood.[1]

1. Transfer Techniques

Avoid weighing on an open balance.[1] The hydrolysis releases HBr which will corrode the balance sensor.[1]

-

Method A (Solid Addition): Tare a dried flask with a septum.[1] Add the solid rapidly in the hood. Cap immediately. Weigh the closed flask.

-

Method B (Solution Transfer): If the reagent is a sludge, dissolve the entire bottle in dry Dichloromethane (DCM) or THF to make a stock solution of known concentration.[1] Transfer via syringe.

2. Reaction Setup

-

Solvent Choice: Anhydrous DCM, THF, or Toluene. Avoid nucleophilic solvents (Alcohols, Water, DMF/DMSO - can react exothermically).[1]

-

Base Trap: If the reaction generates HBr (e.g., acylation), vent the reaction vessel through an oil bubbler into a saturated Sodium Bicarbonate trap to neutralize escaping acidic gases.

Part 5: Disposal & Deactivation (The "Double-Kill" Strategy)[1]

This is the most critical section. Do not pour reaction mixtures down the drain. You must neutralize both the acid bromide and the alkyl bromide.[1]

The Chemistry of Deactivation:

-

Step 1 (Hydrolysis): Converts Acid Bromide

Carboxylic Acid + HBr.[1] -

Step 2 (Substitution): Converts Alkyl Bromide

Non-toxic derivative (using Thiosulfate or Ammonia).[1]

Detailed Deactivation Procedure:

-

Preparation: Set up a large beaker in the fume hood containing a stirred solution of 50% saturated Sodium Bicarbonate (

) and 50% Sodium Thiosulfate ( -

Quenching: Slowly add the reaction waste or cleaning solvent to this mixture.

-

Observation: Bubbling will occur (

release from acid neutralization).[1]

-

-

The "Soak": Stir the mixture for at least 12 hours.

-

Verification: Check pH (should be neutral/basic).[1]

-

Disposal: The resulting aqueous/organic mixture can now be labeled as "Deactivated Halogenated Organic Waste" and disposed of according to site regulations.

Figure 2: The "Double-Kill" Deactivation Pathway. Note the requirement for a long stir time to destroy the benzyl bromide.[1]

Part 6: Emergency Response

-

Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use ethanol (increases skin absorption of benzyl halides).[1] Seek medical attention for HBr burns.[1][2][3]

-

Spill (Inside Hood): Cover with solid Sodium Bicarbonate or Calcium Carbonate to neutralize acid.[1] Absorb with vermiculite.[1]

-

Spill (Outside Hood): Evacuate the lab immediately. The lachrymatory effect will make breathing difficult.[1] Require SCBA for cleanup.[1]

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

-

PrepChem. (n.d.).[1] Preparation of 4-(bromomethyl)benzyl alcohol (Quenching protocols). [Link]

-

New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

Sources

Computational & Mechanistic Profiling of 4-Bromomethyl Benzoyl Bromide

This guide provides a comprehensive computational and mechanistic analysis of 4-Bromomethyl benzoyl bromide (4-BMBB) . It is designed for researchers requiring high-fidelity predictive models for bifunctional electrophiles in drug discovery.

Executive Summary

4-Bromomethyl benzoyl bromide (CAS: 876-07-3) represents a "privileged scaffold" in fragment-based drug discovery (FBDD) due to its dual electrophilic sites: the acyl bromide (Site A) and the benzylic bromide (Site B). While both sites are susceptible to nucleophilic attack, they exhibit distinct electronic signatures that allow for chemoselective transformations.

This guide moves beyond standard catalog data, utilizing Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis to quantify the reactivity hierarchy. We establish a validated computational protocol to predict reaction outcomes, minimizing wet-lab attrition.

Molecular Architecture & Electronic Landscape

Structural Conformation

The reactivity of 4-BMBB is governed by the interplay between the aromatic ring and its substituents.

-

Benzoyl Moiety: The carbonyl group (

) typically lies coplanar with the phenyl ring to maximize -

Benzylic Moiety: The

group rotates freely but prefers a conformation where the

Electrostatic Potential (MEP) Mapping

Computational mapping reveals the polarity contrast essential for selectivity:

-

Site A (Acyl Carbon): Exhibits the deepest positive electrostatic potential (deep blue region). The inductive pull of the acyl bromide (

) and the oxygen atom creates a "hard" electrophilic center. -

Site B (Benzylic Carbon): Shows a moderate positive potential. The electron-withdrawing nature of the para-benzoyl group enhances the electrophilicity compared to standard benzyl bromide, but it remains "softer" than the acyl carbon.

Frontier Molecular Orbitals (FMO)

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated primarily on the acyl moiety (

) and the -

LUMO+1: Delocalized over the benzylic system, corresponding to the

reactive site.

Mechanistic Reactivity Analysis

The Selectivity Paradox

The core challenge in utilizing 4-BMBB is controlling the competition between Nucleophilic Acyl Substitution (NAS) and Nucleophilic Aliphatic Substitution (

Comparative Reactivity Table

| Feature | Site A: Acyl Bromide ( | Site B: Benzylic Bromide ( |

| Mechanism | Addition-Elimination (NAS) | |

| Hard/Soft Character | Hard Electrophile | Soft Electrophile |

| Electronic Driver | Strong Dipole + Inductive Effect | Orbital Overlap + Transition State Stabilization |

| Leaving Group | Bromide ( | Bromide ( |

| Preferred Nucleophiles | Amines, Alcohols (Hard) | Thiols, Enolates, Phosphines (Soft) |

| Kinetic Order | Slower (Requires heat or catalysis) |

Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on nucleophile choice and conditions.

Figure 1: Chemoselective reaction pathways for 4-BMBB based on nucleophile hardness and reaction conditions.

Computational Protocols (Self-Validating System)

To accurately model this molecule, standard B3LYP/6-31G* is insufficient due to the presence of heavy halogens (Bromine) and the need to model weak dispersion forces in transition states.

Recommended Methodology

-

Software Platform: Gaussian 16 / ORCA 5.0

-

Density Functional:

B97X-D or M06-2X .-

Reasoning: These long-range corrected functionals with dispersion corrections accurately predict reaction barriers involving halogens and

-stacking in transition states.

-

-

Basis Set: Def2-TZVP (Triple-Zeta Valence Polarized).

-

Reasoning: Essential for describing the diffuse electron cloud of Bromine and the polarization of the

bond.

-

-

Solvation Model: SMD (Solvation Model based on Density).

-

Reasoning: Reactivity is highly solvent-dependent. Use THF or DCM parameters to mimic synthesis conditions.

-

Step-by-Step Simulation Workflow

Figure 2: Validated computational workflow for analyzing 4-BMBB reactivity.

Calculation of Reactivity Indices

Once the wavefunction is stable, calculate the Global Electrophilicity Index (

-

Target Value: 4-BMBB is expected to have a high

(> 2.0 eV), classifying it as a strong electrophile .

Applications in Drug Development[1][2][3][4][5]

Linker Chemistry (PROTACs & ADCs)

4-BMBB serves as a rigid "phenyl" spacer.

-

Step 1: The acyl bromide reacts with an amine-terminated warhead (e.g., Lenalidomide derivative) to form a stable amide bond.

-

Step 2: The benzylic bromide remains available for a secondary displacement by a linker thiol or amine, connecting the E3 ligase ligand to the target protein ligand.

Heterocycle Synthesis

It is a precursor for Benzoxazinones .

-

Reaction with ortho-aminophenols involves initial N-acylation (via acyl bromide) followed by intramolecular O-alkylation (via benzylic bromide) to close the ring. This "one-pot" cascade exploits the bifunctionality efficiently [1].

References

-

BenchChem. "A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions." BenchChem Technical Guides, 2025. Link

-

M. Marcinkowska et al. "Design strategy of multitarget-directed ligands combining serotonin 5-HT6 antagonist..."[1] ResearchGate, 2019. Link

-

Sigma-Aldrich. "4-Bromomethyl benzoyl bromide Product Specification & Safety Data."[2] Merck KGaA, 2026. Link

-

Master Organic Chemistry. "Reactions on the Benzylic Carbon: Bromination And Oxidation." Master Organic Chemistry, 2018.[3] Link

-

G. Cravotto et al. "Synthesis of 4-benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione." MDPI, 2021. Link

Sources

The Dual-Action Sword of Synthesis: A Technical Guide to 4-Bromomethyl Benzoyl Bromide

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of organic synthesis, where precision and reactivity are paramount, certain molecules stand out for their exceptional utility. 4-Bromomethyl benzoyl bromide is one such compound, a bifunctional electrophile that has carved a niche for itself as a versatile building block and linker. This guide delves into the technical nuances of this reagent, from its logical synthetic origins to its modern applications, providing a comprehensive resource for those who seek to harness its synthetic potential.

I. A Molecule Forged from Established Principles: The Logical Discovery and Synthesis of 4-Bromomethyl Benzoyl Bromide

While a singular, seminal publication heralding the "discovery" of 4-bromomethyl benzoyl bromide remains elusive in the annals of chemical literature, its conceptualization and first synthesis can be logically deduced from the maturation of organic chemistry in the early 20th century. The molecule's architecture, featuring two distinct and highly reactive bromine-containing functional groups, is a testament to the growing understanding of selective chemical transformations during that era.

The synthesis of 4-bromomethyl benzoyl bromide is a masterful orchestration of two fundamental and well-established reaction types: the free-radical halogenation of a benzylic position and the conversion of a carboxylic acid to an acyl halide.

Pillar 1: Taming the Methyl Group - Benzylic Bromination

The introduction of a bromine atom onto the methyl group of a toluene derivative is a classic example of a free-radical chain reaction. Early methods would have likely involved the direct use of elemental bromine under photolytic conditions. However, the advent of N-Bromosuccinimide (NBS) as a milder and more selective brominating agent revolutionized this transformation.

The generally accepted mechanism for the benzylic bromination of a p-toluic acid derivative using NBS and a radical initiator (like AIBN or benzoyl peroxide) proceeds as follows:

-

Initiation: The radical initiator decomposes upon heating to generate initial radicals.

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and hydrogen bromide.

-

The benzyl radical then reacts with a molecule of NBS to regenerate a bromine radical and form the bromomethyl product.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Pillar 2: Activating the Carboxyl Group - Acyl Bromide Formation

The conversion of a carboxylic acid to a more reactive acyl halide is a cornerstone of organic synthesis. Historically, reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a bromide source would have been employed. These reagents effectively replace the hydroxyl group of the carboxylic acid with a bromine atom, dramatically increasing the electrophilicity of the carbonyl carbon.

The reaction of a carboxylic acid with thionyl chloride, for instance, proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a bromide ion.

By logically combining these two established synthetic pillars, the pathway to 4-bromomethyl benzoyl bromide becomes clear. The most common and efficient laboratory-scale synthesis today mirrors this historical logic.

II. The Modern Synthetic Protocol: A Step-by-Step Guide